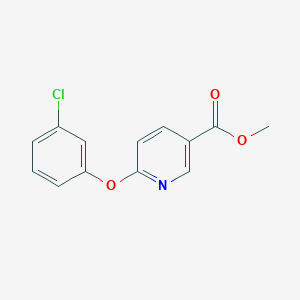
6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95%” is a derivative of nicotinic acid, also known as niacin or vitamin B3. It has a phenoxy group attached to the 6th position of the nicotinic acid ring, and this phenoxy group is further substituted with a chlorine atom at the 3rd position. The carboxylic acid group of the nicotinic acid is esterified with a methyl group .
Molecular Structure Analysis
The compound contains a pyridine ring (from the nicotinic acid), an ester group, and a phenoxy group substituted with a chlorine atom. The presence of these functional groups would likely result in interesting electronic and steric effects that could influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. The ester group could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid. The chlorine atom could potentially be displaced by other nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar ester group and the aromatic ring could result in moderate polarity. The compound is likely to be solid at room temperature .Scientific Research Applications
Synthesis of TRPV1 Antagonists
Compounds similar to SCHEMBL693093 have been used to synthesize fluoro-substituted 6-phenylnicotinamide, which shows potency as a TRPV1 antagonist . TRPV1 antagonists are researched for their potential in treating pain and inflammation.
Retinoid X Receptor (RXR) Ligands
These ligands have many clinical applications, including the treatment of cancer and skin disorders. Similar compounds to SCHEMBL693093 are used in the synthesis of RXR ligands .
Chemical Synthesis Studies
Related methyl esters are utilized in various chemical synthesis studies, which could imply that SCHEMBL693093 may also be used in such research contexts .
Coupling Reactions
Similar compounds have been involved in coupling reactions, such as being coupled with 2-(trimethylstannyl)pyridine to afford other complex molecules .
Future Directions
properties
IUPAC Name |
methyl 6-(3-chlorophenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)9-5-6-12(15-8-9)18-11-4-2-3-10(14)7-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVVXEGZPSNTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-phenoxy)-nicotinic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6322289.png)
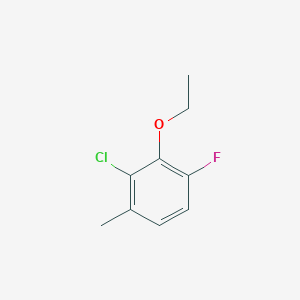

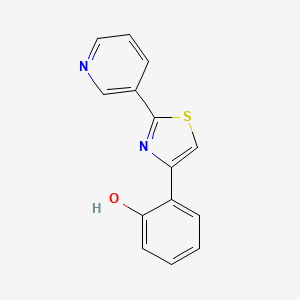

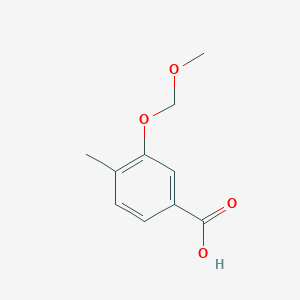
![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)
![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)
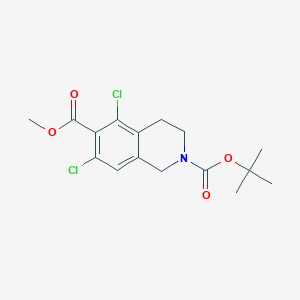
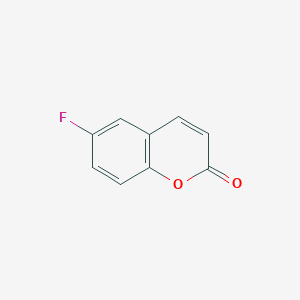
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)
